molecular formula C23H18BrN5O3S B2759463 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 361478-10-6

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2759463
CAS RN: 361478-10-6
M. Wt: 524.39
InChI Key: XUIYGMJXKDFAFZ-UHFFFAOYSA-N
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Description

The compound “3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” is a thienopyridine derivative . Thienopyridines are a class of compounds that have attracted significant interest due to their beneficial effects in the treatment of many diseases . This particular compound has a molecular formula of C15H10BrN5OS, an average mass of 388.242 Da, and a monoisotopic mass of 386.978943 Da .


Synthesis Analysis

The synthesis of similar thienopyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives by reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic compound containing a pyridine moiety . This core is substituted with various functional groups including an amino group, a cyano group, and a carboxamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved papers, thienopyridine derivatives are known to undergo various chemical reactions. For instance, they can undergo regio- and stereoselective hypochlorite oxidation .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 230–232 °C . It has a molecular formula of C15H10BrN5OS, an average mass of 388.242 Da, and a monoisotopic mass of 386.978943 Da .

Scientific Research Applications

Biological Activities

This compound, similar to other pyrazoline derivatives, has been found to have a range of biological activities . Pyrazolines and their derivatives have been studied for their confirmed biological as well as pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Antimicrobial Applications

Pyridine and thienopyridine derivatives, which this compound is a part of, have shown good to strong antimicrobial activity against microbial strains like E. coli, B. mycoides and C. albicans . The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties has been discussed in several studies .

Pesticide Development

The compound can be used as an intermediate in the synthesis of pesticides . Its unique structure could potentially enhance the effectiveness of certain pesticides.

Optical Materials Research

It has been suggested that this compound has applications in the field of optical materials research . However, the exact nature of these applications is not specified and would require further investigation.

Oxidative Stress Research

The compound has been linked to research into oxidative stress . Oxidative stress is a major factor in many diseases, and compounds like this one can help researchers better understand the mechanisms of oxidative stress and develop potential treatments .

Neurological Research

The compound has been associated with research into acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates . Reduced activity of AchE can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by thienopyridine derivatives, this compound could be a promising candidate for drug development .

Mechanism of Action

Target of Action

The primary targets of this compound are microbial strains such as E. coli , B. mycoides , and C. albicans . These organisms play a significant role in various infections and diseases. The compound exhibits strong antimicrobial activity against these strains .

Mode of Action

The compound interacts with its targets by inhibiting their growth. For instance, it prevented the growth of E. coli at a MIC level of 0.0195 mg/mL, and B. mycoides and C. albicans at a MIC level below than 0.0048 mg/mL . This inhibition is likely due to the compound’s interaction with essential biological pathways in these organisms, leading to their inability to proliferate.

Biochemical Pathways

The disruption of these pathways leads to the downstream effect of inhibited microbial growth .

Result of Action

The result of the compound’s action is the inhibition of microbial growth. Specifically, it has demonstrated strong antimicrobial activity against E. coli, B. mycoides, and C. albicans . This makes it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O3S/c1-31-15-8-3-11(9-16(15)32-2)17-14(10-25)21(27)29-23-18(17)19(26)20(33-23)22(30)28-13-6-4-12(24)5-7-13/h3-9H,26H2,1-2H3,(H2,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIYGMJXKDFAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

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